Diethyl-4-Methoxyphenylphosphonat

Übersicht

Beschreibung

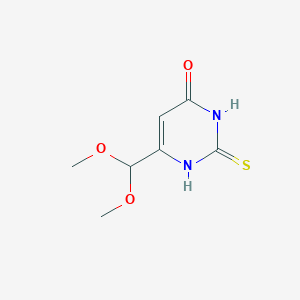

Diethyl 4-Methoxyphenylphosphonate (DEMP) is an organophosphonate compound that has been used for a variety of purposes in scientific research. It is a colorless, volatile liquid with a strong odor. It has been used as a substrate in enzyme assays, as a reagent in organic synthesis, and as a tool to study the mechanism of action of enzymes and other proteins. Its unique properties make it a valuable tool in a wide range of research applications.

Wissenschaftliche Forschungsanwendungen

Synthese von fluorierten Analogen

Diethyl-4-Methoxyphenylphosphonat wird als Reaktant für die Synthese von γ-monofluorierten Goniothalamin-Analogen durch einen Prozess namens ringöffnende Hydrofluorierung verwendet. Diese Analoga sind aufgrund ihrer potenziellen biologischen Aktivität von Bedeutung .

Neuroprotektive Stilbenoid-Derivate

Diese Verbindung dient als Vorläufer bei der Synthese von Stilbenoid-Derivaten, die für ihre neuroprotektive Aktivität bekannt sind. Diese Anwendung ist entscheidend für die Entwicklung von Behandlungen für neurodegenerative Erkrankungen .

Antioxidative Aktivität

Es ist auch an der Synthese von Resveratrol-Chroman-Hybriden beteiligt. Diese Hybride weisen eine antioxidative Aktivität auf, die bei der Bekämpfung von oxidativem Stress bedingten Zuständen nützlich ist .

Oligostilbenoid-Synthese

Die Verbindung wird in den regioselektiven Cyclodehydratisierungs- und Arylierungsverfahren zur Herstellung von Oligostilbenoiden verwendet, einer Klasse von Verbindungen mit verschiedenen biologischen Aktivitäten .

Antimikrobielle Mittel

Untersuchungen haben gezeigt, dass Derivate von this compound als antimikrobielle Mittel wirken können, mit einer Aktivität, die mit bekannten Antibiotika wie Ciprofloxacin, Bleomycin und Cloxacillin vergleichbar ist .

Wirkmechanismus

Target of Action

Diethyl 4-Methoxyphenylphosphonate, also known as 4-Methoxyphenylphosphonic Acid Diethyl Ester, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

It has been used as a reactant for the synthesis of various compounds, including γ-monofluorinated goniothalamin analogs, stilbenoid derivatives with neuroprotective activity, resveratrol-chroman hybrids with antioxidant activity, and oligostilbenoids . These synthesized compounds can affect different biochemical pathways and have downstream effects.

Result of Action

The compounds synthesized using it as a reactant have shown various effects, such as neuroprotective and antioxidant activities .

Biochemische Analyse

Biochemical Properties

Diethyl 4-Methoxyphenylphosphonate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of γ-Monofluorinated goniothalamin analogs via ring-opening hydrofluorination . The nature of these interactions often involves the formation of phosphonate esters, which can act as enzyme inhibitors or activators depending on the specific biochemical context.

Cellular Effects

Diethyl 4-Methoxyphenylphosphonate influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of resveratrol-chroman hybrids with antioxidant activity, which can modulate neuroinflammation and differentiation of neural stem cells . These effects suggest that Diethyl 4-Methoxyphenylphosphonate can play a role in regulating cellular responses to oxidative stress and inflammation.

Molecular Mechanism

The molecular mechanism of Diethyl 4-Methoxyphenylphosphonate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It can bind to active sites of enzymes, altering their activity and affecting downstream biochemical pathways. For instance, it has been used in the synthesis of stilbenoid derivatives with neuroprotective activity, indicating its potential to modulate enzyme activity and protect against neurodegenerative processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diethyl 4-Methoxyphenylphosphonate can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Diethyl 4-Methoxyphenylphosphonate is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of Diethyl 4-Methoxyphenylphosphonate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme activation or antioxidant activity. At higher doses, it can lead to toxic or adverse effects. For example, high doses of organophosphorus compounds, including Diethyl 4-Methoxyphenylphosphonate, have been associated with neurotoxicity and inhibition of acetylcholinesterase . Therefore, careful dosage optimization is essential to balance its therapeutic potential and toxicity.

Metabolic Pathways

Diethyl 4-Methoxyphenylphosphonate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo hydrolysis to form intermediate compounds, which may further participate in biochemical reactions. For instance, the hydrolysis of organophosphates can lead to the formation of diethyl thiophosphoric acid and other metabolites . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and function.

Transport and Distribution

Within cells and tissues, Diethyl 4-Methoxyphenylphosphonate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its activity and effectiveness. For example, its distribution within neural tissues may enhance its neuroprotective effects .

Subcellular Localization

The subcellular localization of Diethyl 4-Methoxyphenylphosphonate is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its precise mechanisms of action and potential therapeutic applications .

Eigenschaften

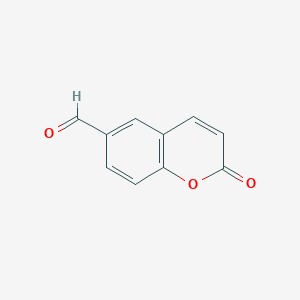

IUPAC Name |

1-diethoxyphosphoryl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUVLLBGFFIEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345480 | |

| Record name | Diethyl 4-Methoxyphenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3762-33-2 | |

| Record name | Diethyl 4-Methoxyphenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

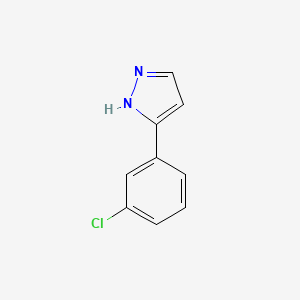

![2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B1349347.png)